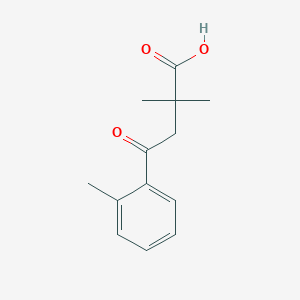

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, can be related to the structural and synthesis analyses discussed in the context of similar organic compounds. The papers provided focus on compounds with complex structures involving aromatic rings and substituents that influence their physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of organic compounds with specific functional groups and structural features is a key area of interest in chemical research. Although the exact synthesis of 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is not detailed in the papers, the methods used for synthesizing similar compounds involve techniques such as condensation reactions, as well as the use of spectroscopic methods like IR and NMR for structural confirmation. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR and NMR to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into the molecular structure through single crystal X-ray diffraction studies, which is a common technique for determining the precise arrangement of atoms within a crystal . The geometrical parameters obtained from these studies can be compared with computational methods such as Density Functional Theory (DFT) to validate the experimental findings.

Chemical Reactions Analysis

The reactivity of a compound like 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can be inferred from the behavior of similar compounds under various conditions. The papers do not directly address the chemical reactions of this specific compound, but they do provide information on the reactivity of structurally related compounds. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid leading to a proton transfer derivative is an example of how functional groups in these molecules interact .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The first paper discusses the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the studied compound, which are important for understanding its physical properties and reactivity . The second paper mentions the thermal stability of the synthesized compound, which is a significant physical property for practical applications .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have utilized derivatives of 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid in the synthesis of novel heterocyclic compounds with potential antimicrobial activities. For example, the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for the preparation of a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, was explored. These compounds were synthesized through reactions involving Aza–Michael addition conditions and were studied for their antibacterial activities, showcasing the relevance of this chemical framework in developing new antibacterial agents (El-Hashash et al., 2015).

Antimicrobial Activity Studies

The antimicrobial properties of compounds derived from or related to 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid have been a focus of several studies. For instance, a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized and their silver salts were prepared to study their antimicrobial activity, indicating a significant interest in the potential biomedical applications of these chemical structures (Gein et al., 2020).

Structural and Physical Property Analysis

The structural and physical properties of compounds related to 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid have also been investigated. Research on the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine led to the formation of regioisomeric esters, demonstrating the complexity and versatility of reactions involving this compound's derivatives. The structure of the synthesized compounds was elucidated using IR, 1H NMR spectroscopy, and X-ray diffraction analysis, contributing to a deeper understanding of their chemical behavior (Mukovoz et al., 2015).

Enantioselectivity and Kinetic Resolution Studies

The influence of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters demonstrates the application of 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid derivatives in stereochemical studies. This research shows the importance of structural variations in achieving high enantioselectivity in biochemical reactions, which could be relevant for the synthesis of chiral pharmaceuticals (Sobolev et al., 2002).

Propriétés

IUPAC Name |

2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWITROSMBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645492 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid | |

CAS RN |

147484-87-5 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)